2,2-dimethyl-3-(methylamino)propanal
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Overview
Description
2,2-dimethyl-3-(methylamino)propanal is an organic compound with the molecular formula C6H13NO It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by two methyl groups and the hydrogen on the third carbon is replaced by a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(methylamino)propanal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The reaction can be catalyzed by acids or bases to improve yield and reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as precise temperature control and efficient mixing, are crucial for large-scale production. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(methylamino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-(Methylamino)-2,2-dimethylpropanoic acid or 3-(Methylamino)-2,2-dimethylpropanone.
Reduction: 3-(Methylamino)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-3-(methylamino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(methylamino)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different functional groups.
3-Methylamino-1-propanol: Another compound with a methylamino group but differing in the position and nature of other substituents.
Uniqueness
2,2-dimethyl-3-(methylamino)propanal is unique due to its specific combination of functional groups and structural arrangement.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,2-dimethyl-3-(methylamino)propanal |
InChI |
InChI=1S/C6H13NO/c1-6(2,5-8)4-7-3/h5,7H,4H2,1-3H3 |
InChI Key |
ITRWKPWUXCSBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)C=O |
Origin of Product |
United States |
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